ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate
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Overview
Description
Ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield. Industrial production methods often involve similar multicomponent reactions but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways . For example, it may block γ-aminobutyric acid receptors, leading to its potential use as a sedative or hypnotic agent .
Comparison with Similar Compounds
Ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:
Zolpidem: Used as a sedative and hypnotic agent.
Alpidem: Another sedative with fewer side effects compared to traditional benzodiazepines.
Other imidazo[1,2-a]pyridine derivatives: These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Properties
Molecular Formula |
C17H16ClN3O2 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-23-17(22)20-16-15(12-6-4-11(2)5-7-12)19-14-9-8-13(18)10-21(14)16/h4-10H,3H2,1-2H3,(H,20,22) |
InChI Key |
LHFLIUUINKCCAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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